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7-Deaza-DA cep

DNA sequencing band compression secondary structure

Standard dA phosphoramidite cannot resolve band compressions in GC-rich sequencing or enable site-specific metal coordination in synthetic DNA. 7-Deaza-DA CEP (CAS 107134-59-8) is an isosteric dA replacement where N7→C-H substitution eliminates the Hoogsteen-face hydrogen-bond acceptor and metal-chelation site while preserving Watson-Crick pairing geometry (confirmed by 1.1 Å X-ray crystallography). • Eliminates M-type sequencing compressions entirely when substituted for dATP on a per-mole basis-superior to dITP, which causes polymerase stoppage in dye-primer cycle sequencing. • Each 7-deaza-dA residue reduces duplex ΔG° by ~2.3 kcal/mol and Tm by 3.4-5.5 °C, enabling quantitative mapping of protein-N7 contacts (e.g., EcoRI cleavage abolished upon twofold substitution). • Redirects Ag(I) coordination from Hoogsteen to Watson-Crick face, enabling programmable dA*-dC/dG metal-mediated base pairs for DNA nanodevices. • Standard coupling conditions; no protocol modification required. Compatible with all automated synthesizers.

Molecular Formula C48H53N6O7P
Molecular Weight 856.961
CAS No. 107134-59-8
Cat. No. B564323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Deaza-DA cep
CAS107134-59-8
Molecular FormulaC48H53N6O7P
Molecular Weight856.961
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7
InChIInChI=1S/C48H53N6O7P/c1-33(2)54(34(3)4)62(59-29-13-27-49)61-42-30-44(53-28-26-41-45(50-32-51-46(41)53)52-47(55)35-14-9-7-10-15-35)60-43(42)31-58-48(36-16-11-8-12-17-36,37-18-22-39(56-5)23-19-37)38-20-24-40(57-6)25-21-38/h7-12,14-26,28,32-34,42-44H,13,29-31H2,1-6H3,(H,50,51,52,55)/t42-,43+,44+,62?/m0/s1
InChIKeyZWHIDIKTFLQSMA-IHHNYUCOSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Deaza-DA CEP (CAS 107134-59-8) Phosphoramidite for Modified Oligonucleotide Synthesis — Technical Specifications and Procurement Baseline


7-Deaza-DA CEP (CAS 107134-59-8), formally 5'-Dimethoxytrityl-N-benzoyl-7-deaza-2'-deoxyAdenosine,3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is a modified DNA phosphoramidite monomer belonging to the 7-deazapurine analog class. It serves as an isosteric replacement for standard deoxyadenosine (dA) in solid-phase oligonucleotide synthesis, characterized by substitution of the N7 purine nitrogen with a C-H group [1]. This single-atom modification eliminates a key hydrogen-bond acceptor site used by DNA-binding proteins and metal ions, while preserving canonical Watson-Crick base-pairing geometry with dT [2]. Standard coupling conditions are applicable without protocol modification [3].

Why Standard dA Phosphoramidite or Other 7-Deazapurine Analogs Cannot Substitute for 7-Deaza-DA CEP in Structure–Activity Studies and Sequencing Applications


The N7 atom of adenine is a critical determinant of DNA major-groove electrostatics, protein recognition, and secondary structure stability. Replacing N7 with C-H does not merely remove a hydrogen-bond acceptor — it fundamentally alters the electrostatic potential of the major groove, eliminates metal-chelation capacity at that position, and modulates base-stacking interactions in a sequence-context-dependent manner [1]. Consequently, standard dA phosphoramidite cannot replicate the biochemical properties of 7-deaza-dA-modified DNA. Moreover, related 7-deazapurine analogs such as 7-deaza-8-aza-dA (PPG) exhibit distinct thermodynamic behaviour (duplex-stabilizing rather than destabilizing) , and the RNA-targeted 8-aza-7-deaza-A-CE phosphoramidite requires extended 12-minute coupling times incompatible with standard DNA synthesis workflows . The evidence below quantifies these differences and establishes the specific conditions under which 7-Deaza-DA CEP provides scientifically meaningful differentiation.

Quantitative Differentiation Evidence for 7-Deaza-DA CEP Versus Closest Analogs and Alternatives


Complete Resolution of M-Type Sequencing Band Compressions (>70% of All Compression Sites) by c7dATP vs. dATP, Superior to dITP

In cycle sequencing using thermostable DNA polymerases, substitution of dATP with 7-deaza-dATP (c7dATP, the triphosphate form of 7-deaza-dA) completely eliminated M-type band compressions, which account for >70% of all compression sites on sequencing gels. By contrast, dITP — an alternative compression-resolving agent — causes polymerase stoppage in dye-primer cycle sequencing, making c7dATP the preferred agent for automated fluorescent sequencers without sacrificing readable length or band uniformity [1]. Additionally, the use of c7dATP together with c7dGTP further decreases anomalies involving G and/or A residues, an effect confirmed for both isotope-based and fluorescence-based sequencing approaches [2].

DNA sequencing band compression secondary structure electrophoretic mobility

Thermodynamic Destabilization of B-Form DNA Duplexes by 7-Deaza-dA:dT Base Pairs Quantified via ΔΔG and ΔTm Compared to Canonical dA:dT

Incorporation of two 7-deaza-dA residues into the Dickerson-Drew dodecamer (DDD-1) reduced the duplex free energy of formation by ΔΔG = -2.3 kcal/mol (at 10 mM NaCl, 20 °C) relative to the unmodified DDD. For the decamer system (DD-1 vs DD), the Tm decreased by 3.4 °C in low salt (10 mM NaCl) and by 5.5 °C in high salt (100 mM NaCl). The thermodynamic penalty was predominantly enthalpic, attributed to reduced base stacking interactions and decreased release of water and cations upon duplex formation [1]. These data establish that 7-deaza-dA is not a neutral substitution — it predictably weakens duplex stability in uniform B-DNA contexts, which is a deliberate design feature for experiments requiring controlled destabilization.

DNA thermodynamics duplex stability major groove base stacking

Sequence-Context-Dependent Duplex Stabilization by 7-Deaza-dA in Alternating d(A-T) Sequences vs. Destabilization in Uniform d(A)₆ Tracts

In self-complementary alternating d(A-T)₆ sequences, replacement of all adenine residues with 7-deaza-dA increased the duplex Tm relative to the canonical d(A-T)₆ duplex, demonstrating context-dependent stabilization [1]. Conversely, in d(A)₆ tract sequences, 7-deaza-dA substitution reduced intrinsic DNA bending in a position-dependent manner: terminal substitutions preserved strong bending, whereas internal interruption of the d(A)₆ tract strongly reduced bending [2]. These contrasting outcomes — stabilization in alternating sequences vs. bending reduction in homopolymeric A-tracts — highlight that 7-deaza-dA's effect is not universally destabilizing and depends critically on local sequence architecture. This dual behaviour is not observed with standard dA or with the universally stabilizing PPG analog (7-deaza-8-aza-dA), which raises Tm by approximately 1 °C per insertion regardless of context [3].

duplex stability sequence context alternating copolymers DNA bending

Twofold 7-Deaza-dA Substitution Abolishes EcoRI Endonuclease Cleavage; Single Substitution Reduces Cleavage Velocity While Preserving Specificity

In palindromic octa- and dodecanucleotides bearing the EcoRI recognition sequence d(GAATTC), single replacement of one dA residue by 2'-deoxytubercidin (c⁷Ad) within the recognition site decreased the cleavage velocity but retained sequence specificity. Twofold modification — replacing both dA residues — prevented cleavage of the oligomer entirely [1]. This demonstrates that both N7 purine nitrogens in the EcoRI site serve as essential proton-acceptor sites. The same study showed that dodecamers with specific flanking sequences (d(CGCGAATTCGCG)) exhibited strong hairpin formation upon 7-deaza modification, further reducing EcoRI susceptibility [1]. These findings establish 7-deaza-dA as a precise tool for ablating or attenuating restriction enzyme activity at defined positions, a capability not shared by canonical dA or by 7-deaza-8-aza-dA (PPG), which retains N7-like electron density.

restriction endonuclease EcoRI protein-DNA recognition enzyme inhibition

7-Deaza-dA Enforces Silver(I) Ion Binding to Watson-Crick Face of Non-Canonical Base Pairs, Enabling Metal-Mediated Mismatch Stabilization Unavailable with Canonical dA

In a natural DNA double-helix environment, 7-deaza-dA (dA*) enforces silver ion binding and directs metal-mediated base pair formation exclusively to its Watson-Crick face. Oligonucleotide duplexes containing dA*-dC and dA*-dG mismatches exhibited increased thermal stability (higher Tm values) in the presence of Ag⁺ ions, confirmed by stoichiometric UV titration experiments showing that one Ag⁺ ion is captured per mismatch. Critically, silver ion binding was not observed for the canonical dA-dG mismatch under identical conditions [1]. This indicates that removal of the N7 nitrogen redirects metal coordination from the Hoogsteen face (where N7 participates) to the Watson-Crick face, a switch that cannot be achieved with standard dA phosphoramidite. New phosphoramidites of 7-deaza-dA with labile isobutyryl protecting groups were specifically prepared for this work, using the same core 7-deaza-dA scaffold as the CEP monomer [1].

metal-mediated base pairing silver ions Watson-Crick face mismatch stabilization

Standard Coupling Protocol Compatibility vs. Extended 12-Minute Coupling Required for 8-Aza-7-deaza-A-CE Phosphoramidite

7-Deaza-dA-CE phosphoramidite (10-1001) requires no changes to standard coupling or deprotection protocols recommended by the synthesizer manufacturer [1]. In contrast, the structurally related 8-aza-7-deaza-A-CE phosphoramidite (10-3083, the RNA-targeted analog) mandates a 12-minute coupling time — a significant deviation from the standard ~2-minute coupling cycle . The DNA-compatible 7-deaza-8-aza-dA-CE phosphoramidite (10-1083, PPG) also permits standard coupling conditions [2], but PPG is universally duplex-stabilizing (+1 °C per insertion), offering a fundamentally different thermodynamic profile from 7-deaza-dA. Thus, among N7-modified deoxyadenosine analogs that are duplex-destabilizing, 7-Deaza-DA CEP is distinguished by its seamless integration into standard DNA synthesis workflows without extended cycle times.

oligonucleotide synthesis phosphoramidite coupling synthesis workflow process efficiency

Validated Research and Industrial Application Scenarios for 7-Deaza-DA CEP Based on Quantitative Differentiation Evidence


High-Accuracy Sanger and Cycle Sequencing of GC-Rich or Structurally Complex Templates

When sequencing templates containing M-type compression motifs (5′-YGN₁₋₂AR-3′) — which account for >70% of all band compression sites — replacement of dATP with c7dATP (derived from 7-Deaza-DA CEP) eliminates these compressions entirely without reducing readable length or band uniformity. Unlike dITP, c7dATP does not cause polymerase stoppage in dye-primer cycle sequencing, making it the preferred choice for automated fluorescent sequencers using Thermo Sequenase or AmpliTaq FS polymerases [1]. For maximum decompression, c7dATP should be used together with c7dGTP on a per-mole replacement basis [2].

Structure–Activity Relationship (SAR) Studies Mapping Protein-DNA Contacts at the Major Groove N7 Position

7-Deaza-dA substitution provides a predictable thermodynamic signature: each pair of 7-deaza-dA residues in a Dickerson-Drew dodecamer context reduces ΔG° by ~2.3 kcal/mol (10 mM NaCl) and lowers Tm by 3.4–5.5 °C depending on salt concentration [1]. This quantifiable destabilization, combined with the known elimination of the N7 proton-acceptor site demonstrated by EcoRI cleavage abolition upon twofold substitution [2], enables precise mapping of which protein side chains contact the N7 position. The isosteric nature of the modification (confirmed by 1.1 Å X-ray crystallography showing minimal effect on base-pair geometry) [1] ensures that observed functional changes are attributable specifically to N7 deletion rather than structural distortion.

Engineering Metal-Responsive DNA Nanostructures via Programmable Ag⁺ Binding Sites

Incorporation of 7-deaza-dA into DNA duplexes redirects silver(I) ion coordination from the Hoogsteen face (N7-dependent) to the Watson-Crick face, enabling formation of stable dA*-dC and dA*-dG metal-mediated base pairs that are not accessible with canonical adenine [1]. This provides a programmable, site-specific metal-binding functionality for constructing DNA-based sensors, nanowires, or logic gates. The availability of 7-Deaza-DA CEP as a standard phosphoramidite compatible with routine solid-phase synthesis [2] facilitates incorporation of this metal-binding capability at any desired position within synthetic oligonucleotides.

Controlled Modulation of DNA Bending in A-Tract Sequences for Biophysical Studies

In d(A)₆ tract sequences, 7-deaza-dA substitution reduces intrinsic DNA bending in a position-dependent manner: terminal substitutions preserve strong bending, while internal interruption of the A-tract strongly reduces bending [1]. This positional sensitivity allows investigators to dissect the contribution of individual adenine residues to DNA curvature, which is relevant for understanding promoter architecture, nucleosome positioning, and transcription factor binding. The phosphoramidite can be incorporated at any position except the 3′-terminus using standard automated synthesis [2].

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